molecular formula C30H50O B157595 Urs-12-en-28-ol CAS No. 10153-88-5

Urs-12-en-28-ol

Cat. No. B157595
CAS RN: 10153-88-5
M. Wt: 426.7 g/mol
InChI Key: VWUGAIMYTMQVFJ-PQSOHBQGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urs-12-en-28-ol is a natural triterpenoid compound that has gained significant attention in recent years due to its potential therapeutic applications. It is commonly found in various plants, including medicinal herbs, and has been shown to possess a wide range of biological activities.

Mechanism Of Action

The mechanism of action of Urs-12-en-28-ol is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the expression of pro-inflammatory cytokines, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
Urs-12-en-28-ol has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and enhance immune function. Additionally, it has been found to have a positive effect on the cardiovascular system and may help to reduce the risk of heart disease.

Advantages And Limitations For Lab Experiments

The advantages of using Urs-12-en-28-ol in lab experiments include its natural origin, low toxicity, and wide range of potential therapeutic applications. However, the limitations include the difficulty in obtaining the compound in large quantities and the lack of standardized methods for its extraction and purification.

Future Directions

There are many potential future directions for research on Urs-12-en-28-ol. These include further investigation into its mechanism of action, the development of new extraction and purification methods, and the exploration of its potential therapeutic applications in various diseases. Additionally, research into the combination of Urs-12-en-28-ol with other compounds may lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of Urs-12-en-28-ol can be achieved through various methods, including extraction from natural sources and chemical synthesis. The most common method involves the extraction of the compound from the leaves or bark of plants that contain high levels of Urs-12-en-28-ol.

Scientific Research Applications

Urs-12-en-28-ol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been found to have a positive effect on the immune system, making it a promising candidate for the treatment of various diseases.

properties

CAS RN

10153-88-5

Product Name

Urs-12-en-28-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

[(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]methanol

InChI

InChI=1S/C30H50O/c1-20-11-16-30(19-31)18-17-28(6)22(25(30)21(20)2)9-10-24-27(5)14-8-13-26(3,4)23(27)12-15-29(24,28)7/h9,20-21,23-25,31H,8,10-19H2,1-7H3/t20-,21+,23+,24-,25+,27+,28-,29-,30-/m1/s1

InChI Key

VWUGAIMYTMQVFJ-PQSOHBQGSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)[C@@H]2[C@H]1C)C)CO

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)CO

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)CO

synonyms

Urs-12-en-28-ol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.